molecular formula C13H16O3 B3055595 4,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 65698-23-9

4,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No. B3055595
CAS RN: 65698-23-9
M. Wt: 220.26 g/mol
InChI Key: AZFKINVWAOIKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, also known as DMI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMI is a bicyclic ketone that has a unique chemical structure, making it a valuable tool for studying the biochemical and physiological effects of various compounds.

Mechanism of Action

4,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one has been shown to inhibit the activity of various enzymes, including protein kinases and histone deacetylases. 4,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The mechanism of action of 4,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is complex and involves multiple pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Biochemical and Physiological Effects
4,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. 4,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one has also been shown to have anti-inflammatory activity and to modulate the immune response. In addition, 4,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one has been shown to have neuroprotective activity and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

4,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one has several advantages for lab experiments, including its unique chemical structure, its potent biological activity, and its ability to inhibit multiple enzymes and pathways. However, 4,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one also has some limitations, including its low solubility in aqueous solutions and its potential cytotoxicity at high concentrations.

Future Directions

4,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one has significant potential for future research, including the development of novel anticancer and antiviral drugs, the identification of new targets for drug discovery, and the elucidation of the mechanism of action of various compounds. Some potential future directions for 4,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one research include the development of 4,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one derivatives with improved solubility and bioavailability, the identification of new targets for 4,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one inhibition, and the investigation of the role of 4,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one in various physiological processes, including inflammation and neurodegeneration.
Conclusion
In conclusion, 4,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is a valuable tool for scientific research due to its unique chemical structure and potent biological activity. 4,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one has been shown to have significant anticancer and antiviral activity, as well as potential neuroprotective and anti-inflammatory effects. 4,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one has several advantages for lab experiments, including its ability to inhibit multiple enzymes and pathways. However, 4,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one also has some limitations, including its low solubility in aqueous solutions and potential cytotoxicity at high concentrations. Overall, 4,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one has significant potential for future research, including the development of novel drugs and the elucidation of the mechanism of action of various compounds.

Scientific Research Applications

4,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one has been used in various scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. 4,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one has been shown to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 4,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one has also been shown to have antiviral activity against the hepatitis C virus and the Zika virus. In addition, 4,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one has been used as a tool for studying the mechanism of action of various compounds, including natural products and synthetic compounds.

properties

IUPAC Name

4,7-dimethoxy-3,3-dimethyl-2H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-13(2)7-8(14)11-9(15-3)5-6-10(16-4)12(11)13/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFKINVWAOIKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(C=CC(=C21)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557602
Record name 4,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

CAS RN

65698-23-9
Record name 4,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
Reactant of Route 2
4,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 3
Reactant of Route 3
4,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 4
4,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 5
Reactant of Route 5
4,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 6
4,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.